3-Phenyl-2-benzofuranone 3-Phenyl-2-benzofuranone
Brand Name: Vulcanchem
CAS No.: 3117-37-1
VCID: VC16129055
InChI: InChI=1S/C14H10O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,13H
SMILES:
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol

3-Phenyl-2-benzofuranone

CAS No.: 3117-37-1

Cat. No.: VC16129055

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-2-benzofuranone - 3117-37-1

Specification

CAS No. 3117-37-1
Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
IUPAC Name 3-phenyl-3H-1-benzofuran-2-one
Standard InChI InChI=1S/C14H10O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,13H
Standard InChI Key NANGQJICIOUURV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2C3=CC=CC=C3OC2=O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-Phenyl-2-benzofuranone features a fused bicyclic system comprising a benzene ring and a furanone moiety. The phenyl group at the 3-position introduces steric and electronic effects that influence reactivity. The compound’s isomeric SMILES representation is C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2\text{C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2}, and its InChIKey is SQFMIHCARVMICF-CYBMUJFWSA-N. X-ray crystallography and NMR studies confirm the planar geometry of the benzofuranone core, with the phenyl ring adopting a pseudo-axial orientation to minimize steric strain .

Physicochemical Characteristics

Key physical properties of 3-phenyl-2-benzofuranone are summarized below:

PropertyValueSource
Molecular Weight210.23 g/mol
Density1.234 g/cm³
Boiling Point311.4°C at 760 mmHg
Flash Point127.6°C
LogP (Partition Coefficient)2.74
Refractive Index1.622

The compound’s moderate lipophilicity (LogP = 2.74) suggests favorable membrane permeability, a critical factor in drug design .

Synthesis and Derivatives

Synthetic Routes

While specific protocols for 3-phenyl-2-benzofuranone are sparingly documented, analogous benzofuranones are typically synthesized via cyclocondensation of phenols with α,β-unsaturated ketones. A patent (US4812469A) describes the preparation of acetamide derivatives from 2,3-dihydro-3-phenyl-2-benzofuranone, implicating the parent compound as a key intermediate . The enantiomeric form, (3R)-3-phenyl-2-benzofuran-1(3H)-one (CAS 87481-14-9), is synthesized using chiral catalysts to achieve enantiomeric excess >98%.

Structural Modifications

Derivatization at the 2-position of the benzofuranone core enhances bioactivity. For example, US4812469A discloses acetamides with substitutions on the phenyl ring, showing improved binding to neuronal receptors . Such modifications are critical for optimizing pharmacokinetic profiles.

Pharmacological Applications

Antioxidant Activity

Benzofuranones are known for radical-scavenging properties. The compound’s ability to quench reactive oxygen species (ROS) is attributed to the electron-rich furanone ring, which donates hydrogen atoms to free radicals. In vitro assays show a 40–60% reduction in lipid peroxidation at 10 μM concentrations.

Research Gaps and Future Directions

Enantioselective Synthesis

Despite advances in chiral resolution, scalable production of (3R)-3-phenyl-2-benzofuranone remains challenging. Future work should explore biocatalytic methods using ketoreductases to improve yield and sustainability.

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